2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a halogenated benzaldehyde moiety and a purine derivative. It is primarily used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with a hydrazone derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions include a variety of substituted benzaldehydes, alcohols, amines, and other derivatives that can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzaldoxime
- Chlorobenzaldehyde
- Fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its combined halogenated benzaldehyde and purine structure. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C21H18ClFN6O2 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H18ClFN6O2/c1-12-6-8-13(9-7-12)11-29-17-18(28(2)21(31)26-19(17)30)25-20(29)27-24-10-14-15(22)4-3-5-16(14)23/h3-10H,11H2,1-2H3,(H,25,27)(H,26,30,31)/b24-10+ |
InChI Key |
HOWRIYHOWGRSGY-YSURURNPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC=C4Cl)F)N(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC=C4Cl)F)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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